1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PMID27109571-Compound-29: is a small molecular drug known for its role as an antagonist of Estrogen-related receptor alpha (ERRα). This compound has shown significant potential in protecting against obesity-induced osteoclastic bone loss . It is also being investigated for its potential in treating cataracts by reducing lens opacity .
準備方法
The synthesis of PMID27109571-Compound-29 involves several steps, including the use of various reagents and catalysts. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization steps . Industrial production methods for this compound are also not widely available, but they likely involve large-scale chemical synthesis techniques used in pharmaceutical manufacturing.
化学反応の分析
PMID27109571-Compound-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
PMID27109571-Compound-29 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving ERRα antagonists and their effects on metabolic pathways.
作用機序
The mechanism of action of PMID27109571-Compound-29 involves its role as an antagonist of Estrogen-related receptor alpha (ERRα). By binding to ERRα, the compound inhibits its activity, leading to a reduction in osteoclastic bone resorption and an improvement in bone density . Additionally, the compound has been shown to increase the solubility of lens crystallins, thereby reducing lens opacity and potentially reversing cataract formation .
特性
分子式 |
C19H18ClFN2O3 |
---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
1-[(5-chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H18ClFN2O3/c20-14-11-16(13(10-15(14)21)12-6-2-1-3-7-12)22-18(26)23-19(17(24)25)8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,24,25)(H2,22,23,26) |
InChIキー |
OZCRNUIWAXZIST-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NC2=CC(=C(C=C2C3=CC=CC=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。